molecular formula C18H13ClFN5S B2835186 7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-15-5

7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2835186
CAS No.: 863458-15-5
M. Wt: 385.85
InChI Key: FURPJPUYWXLVME-UHFFFAOYSA-N
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Description

7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C18H13ClFN5S and its molecular weight is 385.85. The purity is usually 95%.
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Biological Activity

7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazolopyrimidine core, which is known for its potential therapeutic applications. The unique structural attributes of this compound include a 4-chlorobenzylthio group and a 4-fluorobenzyl substituent, which may enhance its interaction with biological targets.

  • Molecular Formula : C18H13ClFN5S
  • Molecular Weight : 385.85 g/mol
  • InChI Key : InChI=1S/C18H13ClFN5S/c19-15-6-10(7-16(20)21-15)14-22-23-12(14)11-5-8-17(24)25-13(11)9-4/h5-8,10,12H,9H2,1-3H3,(H,20,21)(H2,22,23)/t12-/m0/s1

Biological Activity

Research indicates that compounds within the triazolopyrimidine family exhibit significant biological activities. The following sections detail the specific biological activities associated with this compound.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains and has demonstrated moderate to strong activity. For example:

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

These findings suggest that the compound may serve as a lead structure for the development of new antimicrobial agents.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases:

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseModerate

These results indicate its potential utility in treating conditions like Alzheimer's disease by enhancing cholinergic neurotransmission.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazolopyrimidine derivatives similar to this compound. For instance:

  • Study on Anticancer Activity : A series of triazolopyrimidine derivatives were synthesized and tested for anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents.
  • Research on Antiparasitic Properties : Investigations into the antiparasitic activity of similar compounds revealed promising results against Plasmodium falciparum, the causative agent of malaria. Compounds showed IC50 values in the low micromolar range.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Modulation : The compound may bind to various receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
  • Enzyme Interaction : Its structural features allow it to fit into enzyme active sites effectively, leading to inhibition or modulation of enzymatic activity.

Properties

IUPAC Name

7-[(4-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5S/c19-14-5-1-13(2-6-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-3-7-15(20)8-4-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURPJPUYWXLVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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